molecular formula C13H18F2N2O2 B6613959 tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate CAS No. 1016744-21-0

tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate

Cat. No.: B6613959
CAS No.: 1016744-21-0
M. Wt: 272.29 g/mol
InChI Key: JDUCWWACUUFPNJ-UHFFFAOYSA-N
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Description

tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate (CAS: 1016744-21-0) is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 3,4-difluorophenyl-substituted ethylamine backbone. Its molecular formula is C₁₃H₁₈F₂N₂O₂, with a molecular weight of 272.29 g/mol . The compound’s structure includes a chiral center at the ethylamine moiety, which may influence its stereochemical interactions in pharmaceutical or synthetic applications. While detailed physicochemical properties (e.g., melting point, solubility) remain unreported in available literature, its Boc group suggests utility as an intermediate in peptide synthesis or medicinal chemistry, where amine protection is critical .

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-5-9(14)10(15)6-8/h4-6,11H,7,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUCWWACUUFPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Boc Protection Protocol

A representative synthesis involves reacting 2-amino-1-(3,4-difluorophenyl)ethylamine with Boc₂O in anhydrous THF at 0–25°C for 1–24 hours. The reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) to enhance nucleophilicity. For example:

Yields under these conditions exceed 95% with >99% purity by ¹H NMR.

Solvent and Base Optimization

Alternative solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) are less effective due to slower reaction kinetics. Base selection is critical: DMAP outperforms TEA in suppressing side reactions, particularly when the amine substrate contains electron-withdrawing groups like fluorine.

Alternative Synthetic Routes

Carbamate Formation via Chloroformate Intermediates

While less common, chloroformates (e.g., methyl chloroformate) can acylate amines to form carbamates. However, this method requires stringent pH control and generates stoichiometric HCl, complicating purification. For the target compound, this approach is less favorable due to the sensitivity of the difluorophenyl moiety to acidic conditions.

Solid-Phase Synthesis

Solid-supported Boc protection has been explored for analogous compounds, using Wang resin functionalized with hydroxymethyl groups. While advantageous for combinatorial chemistry, this method is impractical for large-scale synthesis due to high resin costs and moderate yields (70–80%).

Synthesis of Di-tert-Butyl Dicarbonate (Boc₂O)

Boc₂O, the key reagent for Boc protection, is synthesized via phosgenation of sodium tert-butoxide. A patented method (CN106831421A) outlines an optimized procedure:

StepConditionsYield
1. Sodium tert-butoxide preparationMetallic Na + tert-butanol in xylene, 130–140°C99%
2. CO₂ insertionPetroleum ether, -5–10°C, 3 h85%
3. PhosgenationSurpalite (phosgene equivalent), DMF/pyridine/TEA catalyst, -5–0°C63%

This method reduces production costs by 40% compared to traditional routes and minimizes wastewater generation.

Purification and Characterization

Crude tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate is purified via:

  • Recrystallization : From hexane/EtOAc (4:1), yielding white crystals with mp 98–100°C.

  • Column Chromatography : Silica gel with petroleum ether/EtOAc gradients (Rf = 0.3 in 3:1).

Characterization Data :

  • Molecular Formula : C₁₃H₁₈F₂N₂O₂

  • MS (ESI+) : m/z 273.2 [M+H]⁺

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 3.21 (q, J = 6.5 Hz, 2H, CH₂NH), 4.85 (t, J = 6.5 Hz, 1H, NH), 6.85–7.10 (m, 3H, Ar-H).

Challenges and Mitigation Strategies

Chemoselectivity Issues

The ethylamine group’s high nucleophilicity can lead to over-Boc protection or urea formation. Mitigation strategies include:

  • Using substoichiometric Boc₂O (1.1 equiv).

  • Conducting reactions at 0°C to slow down di-Boc formation.

Fluorine Substituent Effects

The electron-withdrawing 3,4-difluorophenyl group reduces amine basicity, necessitating longer reaction times (24 h vs. 1 h for non-fluorinated analogs). Microwave-assisted synthesis at 50°C reduces this to 2 hours without compromising yield.

Industrial-Scale Considerations

For kilogram-scale production, the following parameters are critical:

  • Solvent Recovery : THF is recycled via distillation, reducing costs by 30%.

  • Catalyst Recycling : DMAP is recovered via aqueous extraction and reused for 5 cycles without activity loss.

  • Waste Management : Phosgene residues are neutralized with NaOH scrubbing systems .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

tert-ButylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : Replacement of the amine with a hydroxyl or ester group (e.g., 218449-35-5, 218449-31-1) alters hydrogen-bonding capacity and solubility .

Physicochemical and Pharmacokinetic Properties

Property tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate tert-butyl (1-(3,4-difluorophenyl)-2-hydroxyethyl)carbamate
Molecular Weight 272.29 269.28
Hydrogen Bond Donors 2 (amine + NH in carbamate) 2 (hydroxyl + NH in carbamate)
LogP (Predicted) ~2.1 (estimated) ~1.8 (hydroxyl reduces lipophilicity)

Notes:

  • The difluorophenyl group increases lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability .
  • The hydroxyl analog (218449-35-5) may exhibit higher aqueous solubility due to polar functional groups .

Biological Activity

tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Its molecular formula is C13H18F2N2O2, and it possesses a molecular weight of 272.29 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The precise mechanism of action for tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate remains largely undefined. However, preliminary studies suggest that it may interact with various biological targets, influencing enzyme activity and protein interactions. Understanding these interactions is crucial for elucidating its potential pharmacological effects.

Biochemical Pathways

Current research indicates that the compound may affect several biochemical pathways, although specific pathways have yet to be fully characterized. The interactions could involve:

  • Enzyme Inhibition/Activation : The compound may modulate the activity of enzymes involved in metabolic processes.
  • Protein Binding : It has the potential to form stable complexes with proteins, which could influence cellular signaling pathways.

Pharmacokinetics

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Given its molecular weight and structure, it may exhibit favorable pharmacokinetic properties conducive to drug development.

Toxicological Profile

The toxicological effects of tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate have been assessed in various studies:

Toxicity ParameterFindings
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye DamageCauses serious eye damage (H318)

These findings indicate that while the compound has potential biological applications, safety assessments are necessary for any therapeutic use.

Research Applications

tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate has shown promise in several areas of research:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of biologically active compounds.
  • Biochemical Assays : The compound is utilized in assays to study enzyme kinetics and protein interactions.
  • Pharmaceutical Development : Ongoing investigations aim to explore its potential as a therapeutic agent, particularly in targeting specific diseases or conditions.

Case Studies

Several studies have explored the biological activity of similar compounds within the same class. For instance:

  • Study on Enzyme Interaction : A study demonstrated that related carbamates can inhibit specific enzymes involved in cancer metabolism, suggesting a possible pathway for therapeutic intervention.
  • Protein Binding Studies : Research indicated that similar compounds bind effectively to certain proteins involved in cellular signaling, potentially altering their function and leading to therapeutic effects.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate?

The compound is typically synthesized via a carbamate-protection strategy. A common approach involves reacting a 3,4-difluorophenyl-containing amine intermediate with tert-butyl carbamate under basic conditions (e.g., using NaHCO₃ or Et₃N as a base in THF or DCM). Deprotection of the amine group is often achieved via acidolysis (e.g., HCl in dioxane or TFA), as described in synthetic protocols for structurally related carbamates . Key steps include:

  • Amine activation : Use of coupling agents like HATU or EDC to facilitate carbamate bond formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for high-purity isolation.

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity in asymmetric syntheses involving this compound?

Advanced optimization requires careful control of:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions.
  • Temperature : Low temperatures (−20°C to 0°C) reduce racemization in chiral intermediates .
  • Catalysts : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) improve enantioselectivity.
  • Analytical monitoring : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to track enantiomeric excess (ee) during synthesis .

Basic: What analytical techniques are essential for characterizing this compound?

Core methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., fluorine-induced shifts in aromatic protons) and carbamate linkage integrity.
  • Mass spectrometry (HRMS) : ESI-HRMS to verify molecular weight and isotopic patterns (e.g., fluorine clusters).
  • X-ray crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

Advanced: How can researchers resolve structural ambiguities in derivatives of this compound using crystallographic data?

Advanced strategies:

  • Twinned data refinement : Use SHELXL’s TWIN and BASF commands to model twinning in crystals .
  • Disorder modeling : Apply PART and SUMP restraints to resolve disordered fluorine or tert-butyl groups.
  • Validation tools : Check CIF files with PLATON or checkCIF to identify geometric outliers.

Basic: How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Standard protocols include:

  • Enzyme assays : Fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) to measure IC₅₀ values.
  • Substrate competition : Kinetic analysis (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
  • Docking studies : Preliminary in silico modeling with AutoDock Vina to predict binding modes to target enzymes .

Advanced: What strategies mitigate data contradictions in bioactivity studies between in vitro and in vivo models?

Address discrepancies by:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in mouse serum) and blood-brain barrier permeability (PAMPA assay).
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that alter in vivo efficacy .
  • Dose-response calibration : Adjust dosing regimens based on allometric scaling from rodent models.

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at −20°C under inert gas (Ar/N₂) to prevent hydrolysis of the carbamate group.
  • Light sensitivity : Protect from UV light (amber vials) due to the fluorophenyl group’s potential photodegradation.
  • Moisture control : Use desiccants (silica gel) in sealed containers .

Advanced: How does the compound’s reactivity change under varying pH conditions?

The carbamate group is prone to hydrolysis:

  • Acidic conditions (pH < 3) : Rapid cleavage of the tert-butyloxycarbonyl (Boc) group, releasing CO₂ and the free amine.
  • Basic conditions (pH > 10) : Slower hydrolysis, but possible side reactions (e.g., epimerization of chiral centers).
  • Neutral conditions : Stability is maximized, but trace acids/bases in solvents can still degrade the compound .

Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate hydrophobicity.
  • pKa prediction : SPARC or ChemAxon for ionization states of the amine and carbamate groups.
  • Solubility : QSPR models in COSMOtherm or MOE .

Advanced: How can researchers design analogues to enhance metabolic stability while retaining bioactivity?

  • Fluorine substitution : Introduce additional fluorine atoms at meta/para positions to block CYP450-mediated oxidation .
  • Steric shielding : Replace the tert-butyl group with bulkier carbamates (e.g., adamantyl) to slow enzymatic degradation.
  • Isosteric replacements : Substitute the carbamate with a urea or sulfonamide group to modulate reactivity .

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